molecular formula C19H21ClN2O3 B2875813 3-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide CAS No. 946319-93-3

3-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide

Cat. No.: B2875813
CAS No.: 946319-93-3
M. Wt: 360.84
InChI Key: AHLLLURXYXZVRV-UHFFFAOYSA-N
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Description

3-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide is a structurally complex molecule featuring a tetrahydroquinoline core substituted with a furan-2-carbonyl group at the N1 position and a 3-chloro-2,2-dimethylpropanamide moiety at the C7 position. Its synthesis and characterization likely employ crystallographic tools such as SHELX and ORTEP , which are standard for small-molecule structural analysis.

Properties

IUPAC Name

3-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3/c1-19(2,12-20)18(24)21-14-8-7-13-5-3-9-22(15(13)11-14)17(23)16-6-4-10-25-16/h4,6-8,10-11H,3,5,9,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLLLURXYXZVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CO3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which undergoes a series of reactions including chlorination, amide formation, and furan ring attachment. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The quinoline core can be reduced to tetrahydroquinoline derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the quinoline core can produce tetrahydroquinoline derivatives.

Scientific Research Applications

3-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique structure can be contextualized by comparing it to analogs with shared functional groups or scaffolds. Below is a detailed analysis of its key features relative to similar molecules:

Table 1: Structural and Functional Comparison

Compound Name Key Features Molecular Weight (g/mol) Use/Application Reference
Target Compound Tetrahydroquinoline, furan-2-carbonyl, 3-chloro-2,2-dimethylpropanamide ~376.45* Research (hypothesized)
3-chloro-N-phenyl-phthalimide Phthalimide core, chloro, phenyl 257.68 Polymer synthesis
Furilazole (3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine) Oxazolidine, dichloroacetyl, furan, dimethyl ~264.11* Herbicide safener
Furyloxyfen (3-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy tetrahydrofuran) Tetrahydrofuran, chloro, trifluoromethyl, nitro ~477.81* Herbicide
N-(1,2,3,4-tetrahydroquinolin-4-yl)carbamate Tetrahydroquinoline, carbamate 172.23 Unknown (building block)

*Calculated molecular weights based on structural formulas.

Key Findings

Core Scaffold Differences: The tetrahydroquinoline core in the target compound distinguishes it from simpler aromatic systems like 3-chloro-N-phenyl-phthalimide . Tetrahydroquinoline derivatives often exhibit enhanced bioavailability compared to fully aromatic systems, making them favorable in drug design.

Functional Group Impact: The furan-2-carbonyl group in the target compound parallels the furan moiety in Furilazole and Furyloxyfen, both agrochemicals . Furan rings are known to enhance metabolic stability and binding affinity in pesticidal agents. The 3-chloro-2,2-dimethylpropanamide side chain introduces steric bulk and halogenated reactivity, which may influence solubility and target interactions. Similar chloro-dimethyl motifs are seen in herbicide safeners like Furilazole .

The tetrahydroquinoline scaffold, however, may confer unique pharmacokinetic properties absent in purely heteroaromatic analogs.

Synthetic Considerations: The N-(1,2,3,4-tetrahydroquinolin-4-yl)carbamate highlights the utility of tetrahydroquinoline derivatives as intermediates. The target compound’s synthesis likely involves similar acylation and amidation steps, though its furan-carbonyl linkage adds complexity.

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